N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-fluorobenzamide
Description
Properties
IUPAC Name |
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2/c1-19(2)12-11(8-16-14(18-12)21-3)17-13(20)9-5-4-6-10(15)7-9/h4-8H,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHRHGRXMGMXMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CC(=CC=C2)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-fluorobenzamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the dimethylamino and methoxy groups. The final step involves the coupling of the pyrimidine derivative with 3-fluorobenzoyl chloride under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-fluorobenzamide has been investigated for its anticancer properties. Research indicates that compounds with similar structures exhibit activity against various cancer cell lines. For instance, pyrimidine derivatives have been shown to inhibit the proliferation of cancer cells by interfering with critical cellular pathways such as apoptosis and cell cycle regulation .
Kinase Inhibition
The compound has also been evaluated for its potential as a kinase inhibitor, which is crucial in cancer therapy. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their dysregulation is often implicated in cancer. Studies have demonstrated that modifications on the pyrimidine ring can enhance selectivity and potency against specific kinases, leading to promising results in preclinical models .
Agricultural Applications
Fungicidal Properties
Recent patents have highlighted the use of this compound in fungicidal compositions. The compound exhibits effective antifungal activity against several plant pathogens, making it a candidate for agricultural applications to protect crops from fungal diseases. The mechanism involves disrupting fungal cell wall synthesis and inhibiting spore germination .
Biochemical Research
Enzyme Modulation
In biochemical studies, this compound has been shown to modulate enzyme activity. Specifically, it can act as an inhibitor of certain enzymes involved in metabolic pathways, providing insights into metabolic regulation and potential therapeutic targets for metabolic disorders .
- Anticancer Efficacy Study
- Fungicide Development
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to related pyrimidine- and benzamide-based derivatives documented in the literature. Below is a detailed analysis:
Structural Analogues and Substituent Effects
Pyrimidine Core Modifications : A pyrimidine derivative with 5-bromo, 2-chloro, and 4-aminophenyl substituents was synthesized. : Compounds with morpholin-4-yl substituents on pyrimidine (e.g., N-[2-(5-bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide) highlight the role of heterocyclic amines. Morpholine’s oxygen atom offers hydrogen-bonding capability, whereas the dimethylamino group in the target compound may prioritize basicity and solubility .
Benzamide Modifications : N-[2-Fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl]-4-methyl-3-nitrobenzamide features a nitro group on the benzamide. The nitro group is strongly electron-withdrawing, which could destabilize the amide bond compared to the target’s 3-fluoro substituent, a smaller and metabolically stable bioisostere . : Derivatives like N-[Amino(4-methylphenyl)oxido-λ6-sulfanylidene]-4-(dimethylamino)benzamide share the dimethylamino-benzamide motif.
Heterocyclic Linkers and Side Chains : Compounds such as (E)-N-(4-(4-(4-chlorobenzyloxy)-3-chlorphenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)chinolin-6-yl)-4-(dimethylamino)but-2-enamide incorporate cyano and tetrahydrofuran groups. The cyano group’s electron-withdrawing nature contrasts with the target’s methoxy electron donor, which could modulate electronic effects on the pyrimidine ring . : A trifluoromethyl-substituted benzamide with a bipyrimidinyl scaffold demonstrates how bulkier substituents (e.g., trifluoromethyl) may sterically hinder target engagement compared to the target’s smaller fluorine atom .
Physicochemical and Pharmacokinetic Implications
- Solubility: The dimethylamino and methoxy groups in the target compound likely enhance aqueous solubility compared to bromo- or chloro-substituted analogues ().
- Metabolic Stability : The 3-fluoro group on the benzamide may improve metabolic stability relative to nitro-substituted derivatives () .
- Binding Affinity: The pyrimidine core’s electron-rich environment (due to dimethylamino and methoxy) could facilitate π-π stacking or hydrogen bonding in biological targets, contrasting with sulfonamide-linked compounds () that rely on sulfonyl groups for binding .
Table 1: Key Structural and Functional Comparisons
Biological Activity
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-fluorobenzamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : CHFNO
- Molecular Weight : 317.34 g/mol
The biological activity of this compound primarily involves its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation and survival.
- Modulation of Immune Response : Preliminary studies suggest that it may enhance the immune response against tumor cells, potentially by modulating T-cell activity.
Pharmacological Effects
-
Antitumor Activity :
- In vitro studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
- It has been observed to induce apoptosis in these cells, leading to reduced viability.
-
Antimicrobial Properties :
- Some derivatives of this compound have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound. The results demonstrated that the compound inhibited the growth of MDA-MB-231 breast cancer cells with an IC50 value of 12 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Case Study 2: Immune Modulation
Research conducted on the immunomodulatory effects revealed that this compound could enhance the proliferation of CD8+ T cells when co-administered with a checkpoint inhibitor in murine models. This suggests a potential role in combination therapies for cancer treatment .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are employed for the preparation of N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-fluorobenzamide, and how are key intermediates characterized?
- Methodology : The synthesis typically involves sequential functionalization of the pyrimidine core. Key steps include:
- Chlorination and methoxylation of the pyrimidine ring to introduce the 2-methoxy group.
- Dimethylamination at the 4-position via nucleophilic substitution or catalytic coupling.
- Amide bond formation between the pyrimidine derivative and 3-fluorobenzoic acid using coupling agents like EDC/HOBt .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Key Techniques :
- Nuclear Magnetic Resonance (NMR) : F NMR confirms fluorine incorporation, while H/C NMR verifies substitution patterns on the pyrimidine and benzamide moieties.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic distribution.
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>99%) under gradient elution conditions (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How do structural modifications at the pyrimidine ring influence the compound’s biochemical activity?
- Experimental Approaches :
- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., replacing methoxy with ethoxy or dimethylamino with diethylamino) followed by enzymatic assays (e.g., HDAC6/8 inhibition or kinase profiling) .
- Biochemical Assays : Measure IC values against target enzymes (e.g., HDAC isoforms) using fluorogenic substrates. For bacterial targets, assess inhibition of acps-pptase activity via radiolabeled acetyl-CoA incorporation .
Q. What strategies resolve contradictions in biological activity data across assay systems?
- Cross-Validation :
- Orthogonal Assays : Compare enzyme inhibition data with cell-based outcomes (e.g., tubulin acetylation for HDAC6 inhibition vs. bacterial growth curves for acps-pptase targeting ).
- Dose-Response Analysis : Ensure activity is concentration-dependent and reproducible across replicates.
- Off-Target Screening : Use panels of >40 receptors/enzymes to confirm selectivity (e.g., 5-HT receptor off-target profiling as in ).
Q. How can computational modeling guide optimization of this compound for enhanced target binding?
- Computational Strategies :
- Molecular Docking : Predict binding poses in HDAC6/8 active sites using crystal structures (PDB: 5EDU, 5EF3).
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- Quantitative SAR (QSAR) : Correlate substituent electronic properties (Hammett σ) with inhibitory potency to prioritize synthetic targets .
Q. What in vitro models are appropriate for assessing its mechanism of action in bacterial proliferation inhibition?
- Models and Methods :
- Enzyme Inhibition Assays : Direct measurement of acps-pptase activity using C-labeled malonyl-CoA to quantify fatty acid biosynthesis disruption .
- Minimum Inhibitory Concentration (MIC) : Determine bacterial growth inhibition in broth microdilution assays (e.g., against S. aureus or E. coli).
- Resistance Studies : Serial passage experiments to evaluate propensity for resistance development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
